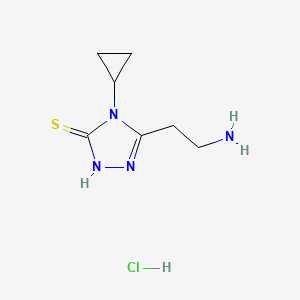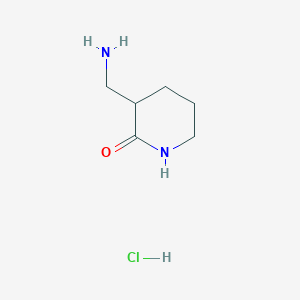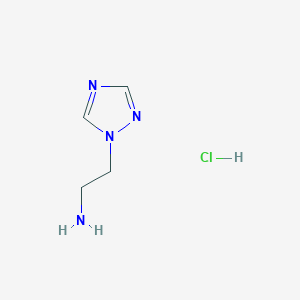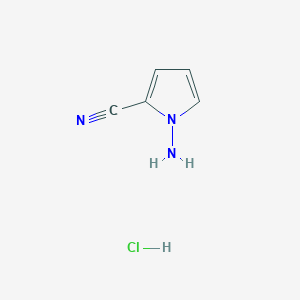
Clorhidrato de 1-amino-1H-pirrol-2-carbonitrilo
Descripción general
Descripción
“1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is a chemical compound with the CAS number 937046-97-4 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for “1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
El clorhidrato de 1-amino-1H-pirrol-2-carbonitrilo sirve como un valioso intermedio en la síntesis orgánica. Sus sitios reactivos lo convierten en un bloque de construcción versátil para la construcción de moléculas más complejas, particularmente en la síntesis de compuestos heterocíclicos que prevalecen en muchos productos farmacéuticos .
Investigación Farmacéutica
Este compuesto se utiliza en la investigación farmacéutica, especialmente en el desarrollo de fármacos que se dirigen al sistema nervioso central. Su anillo de pirrol puede imitar la estructura de muchas moléculas bioactivas, lo que lo convierte en un candidato para la síntesis de posibles agentes terapéuticos .
Desarrollo Agroquímico
En la investigación agroquímica, el this compound se explora para crear nuevos pesticidas y herbicidas. Su grupo nitrilo se puede modificar para producir compuestos con actividades específicas contra plagas agrícolas .
Tintes y Pigmentos
La estructura del compuesto es propicia para el desarrollo de nuevos tintes y pigmentos. Al sufrir diversas reacciones químicas, puede formar la base de nuevos colorantes con aplicaciones en textiles y procesos de coloración industrial .
Ciencia de Materiales
Los investigadores en ciencia de materiales pueden emplear el this compound en la síntesis de materiales conductores orgánicos. Su estructura rica en nitrógeno es beneficiosa para crear compuestos que pueden conducir electricidad o servir como semiconductores .
Estudios Bioquímicos
El compuesto también se utiliza en estudios bioquímicos para comprender la interacción entre moléculas pequeñas y sistemas biológicos. Puede actuar como un ligando o un inhibidor en reacciones enzimáticas, lo que ayuda a dilucidar los mecanismos de acción dentro de las células .
Nanotecnología
En el campo de la nanotecnología, el this compound se puede utilizar para crear marcos orgánicos para nanoestructuras. Estas estructuras tienen aplicaciones potenciales en administración de fármacos, detección y catálisis .
Química Analítica
Por último, este compuesto se utiliza en química analítica como un estándar o reactivo. Su estructura y reactividad bien definidas lo hacen adecuado para su uso en la calibración de instrumentos y como reactivo en ensayos químicos .
Mecanismo De Acción
1-AHP-2-CN-HCl is known to act as a photosensitizer, which means it can absorb light and transfer the energy to other molecules. This process is known as photodynamic therapy and can be used to destroy cancer cells. The molecule also acts as a fluorescent dye, which means it can be used to label molecules and track their movement in a biological system.
Biochemical and Physiological Effects
1-AHP-2-CN-HCl is known to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been found to modulate the activity of various enzymes and proteins, and to regulate the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-AHP-2-CN-HCl has been found to be a useful tool for various laboratory experiments. Its fluorescent properties make it an ideal reagent for tracking molecules in biological systems. Its photodynamic properties make it a useful tool for photodynamic therapy. However, its small size and low solubility can make it difficult to use in some experiments.
Direcciones Futuras
1-AHP-2-CN-HCl has the potential to be used in a variety of new and innovative applications. Its photodynamic properties could be used to develop new treatments for cancer and other diseases. Its fluorescent properties could be used to develop new tools for tracking molecules in biological systems. It could also be used to develop new methods for drug delivery and targeted drug delivery. Finally, its small size and low solubility could be used to develop new methods for drug solubilization.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301, H311, H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
1-aminopyrrole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSWPFWLRHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679167 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937046-97-4 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
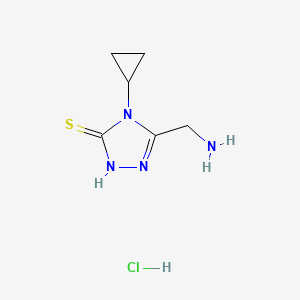
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
